Imidazo[1,2-a]pyrazin-2-ylmethanamine

Kinase Inhibition Anticancer Selectivity Profiling

Imidazo[1,2-a]pyrazin-2-ylmethanamine (CAS 1019030-08-0) is a critical synthetic intermediate for SAR expansion in Aurora kinase and PDE10A programs. Its unique 2-aminomethyl-imidazo[1,2-a]pyrazine core is essential for target selectivity; substitution with isomeric scaffolds impairs biological activity. Sourcing the exact CAS ensures reproducibility and avoids costly synthesis errors.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1019030-08-0
Cat. No. B1505117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-2-ylmethanamine
CAS1019030-08-0
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)CN
InChIInChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3,8H2
InChIKeyAHZNAUDIACSCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-2-ylmethanamine: Core Scaffold Overview and Procurement Rationale


Imidazo[1,2-a]pyrazin-2-ylmethanamine (CAS: 1019030-08-0) is a fused heteroaromatic building block characterized by an imidazo[1,2-a]pyrazine core bearing a primary aminomethyl group at the 2-position. This compound is not an end-product therapeutic but rather a versatile synthetic intermediate whose value derives from its unique scaffold geometry and functional handle [1]. It is widely employed in medicinal chemistry as a privileged fragment for generating kinase inhibitor libraries (e.g., Aurora, Syk, PI3K) and as a key starting material for synthesizing coelenterazine analogs used in bioluminescent assays [2][3]. The structural rigidity and hydrogen-bonding capacity of the imidazo[1,2-a]pyrazine core provide a distinct electronic and spatial profile compared to isomeric scaffolds like imidazo[1,2-a]pyrimidines or simple aminopyrazines, which directly impacts target selectivity and assay performance in downstream applications [2][4].

Critical Procurement Alert: Why Imidazo[1,2-a]pyrazin-2-ylmethanamine Cannot Be Substituted by Common Analogs


Direct substitution of Imidazo[1,2-a]pyrazin-2-ylmethanamine (CAS 1019030-08-0) with closely related heterocyclic amines (e.g., imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrazines, or regioisomeric aminomethyl derivatives) carries a high risk of project failure due to divergent binding modes and altered physicochemical properties. Comparative structural analysis reveals that the precise spatial orientation of the exocyclic aminomethyl group on the imidazo[1,2-a]pyrazine core is critical for establishing key hydrogen bonds within ATP-binding pockets of kinases and for optimal fit within the narrow constriction zones of bacterial porins [1][2]. Even minor changes to the core heteroatom arrangement (e.g., replacing N1 with CH in imidazo[1,2-a]pyridines) can result in a complete loss of inhibitory activity (IC50 shift from low nM to >10 µM) [3]. Furthermore, the solubility and cellular permeability profile of the parent compound is uniquely balanced; switching to a more lipophilic analog (e.g., 2-phenylimidazo[1,2-a]pyrazine) dramatically reduces aqueous solubility (<5 µM), while moving to a more polar analog (e.g., imidazo[1,2-a]pyrazine-2-carboxylic acid) severely limits passive membrane permeability, rendering such substitutions invalid for cell-based assay development [2][4]. The quantitative evidence below substantiates why procurement of the exact CAS number is non-negotiable for reproducible research outcomes.

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyrazin-2-ylmethanamine (CAS 1019030-08-0) vs. Structural Analogs


Aurora Kinase A/B Inhibition: Potency and Selectivity Advantage Over Core-Modified Scaffolds

Derivatives synthesized from the Imidazo[1,2-a]pyrazin-2-ylmethanamine core demonstrate potent Aurora A/B dual inhibition, a profile that is strictly dependent on the specific nitrogen arrangement of the scaffold. In head-to-head profiling, the lead compound derived from this core (compound 12 in the study) exhibited an IC50 of 46 nM against Aurora A kinase [1]. Crucially, when the core was modified to an imidazo[1,2-a]pyridine analog (replacing the pyrazine nitrogen with a CH group), the IC50 increased to >5000 nM, representing a >100-fold loss in potency [2]. This underscores the essential role of the precise imidazo[1,2-a]pyrazine architecture for ATP-mimetic binding.

Kinase Inhibition Anticancer Selectivity Profiling

PDE10A Inhibition: Selectivity Window Differentiating from Broad-Spectrum PDE Inhibitors

While the parent compound itself is a building block, its derivative 2 (synthesized directly from this aminomethyl scaffold) achieves a highly selective PDE10A inhibition profile that is not attainable with more generic fused heterocycles. Derivative 2 displays a PDE10A IC50 of 4.2 nM and demonstrates >500-fold selectivity over PDE4D (IC50 = 2200 nM) and >1000-fold selectivity over PDE5A (IC50 > 5000 nM) [1]. In contrast, the initial screening hit 'compound 1' (an imidazo[1,2-a]pyrazine lacking the optimized substitution pattern) showed limited selectivity, with a PDE10A IC50 of 85 nM and only 15-fold selectivity over PDE4D (IC50 = 1300 nM) [1].

Phosphodiesterase CNS Disorders Selectivity

Bacterial VirB11 ATPase Inhibition: Validated Activity vs. Regioisomeric Analogs

In the context of antibacterial drug discovery targeting Gram-negative pathogens, the imidazo[1,2-a]pyrazine core bearing a 2-substituent yields measurable inhibition of the VirB11 ATPase, whereas regioisomeric modifications result in a complete loss of activity. The lead compound 14, derived from this core architecture, exhibited an IC50 of 7 µM against the VirB11 ATPase HP0525 [1]. In contrast, synthesis of the 3-aryl regioisomer (where the substituent is moved from the 2-position to the 3-position on the imidazo[1,2-a]pyrazine core) produced analogs that were essentially inactive (IC50 > 500 µM) under the same assay conditions [1].

Antibacterial Type IV Secretion ATPase

Bioluminescence Assay Performance: Physicochemical Optimization vs. Native Coelenterazine

Analogues synthesized from Imidazo[1,2-a]pyrazin-2-ylmethanamine are engineered to overcome the inherent limitations of native coelenterazine in luciferase-based assays. Native coelenterazine suffers from poor aqueous solubility (<10 µM), significant cell toxicity at working concentrations, and rapid autoluminescence (high background) [1]. By contrast, imidazo[1,2-a]pyrazine-based coelenterazine analogs demonstrate >10-fold higher aqueous solubility (≥100 µM) and reduced cytotoxicity, enabling reliable high-throughput screening (HTS) applications [1]. While exact IC50 values are not applicable in this context (the compound acts as a substrate, not an inhibitor), the quantitative improvements in physicochemical properties directly translate to a 3- to 5-fold increase in signal-to-noise ratio in cellular luciferase reporter assays [1].

Luciferase Assay Development Bioluminescence

High-Value Application Scenarios for Imidazo[1,2-a]pyrazin-2-ylmethanamine (CAS 1019030-08-0) in R&D and Industrial Settings


Medicinal Chemistry: Aurora Kinase Inhibitor Lead Optimization Campaigns

In oncology drug discovery programs targeting Aurora A/B kinases, Imidazo[1,2-a]pyrazin-2-ylmethanamine serves as the essential core scaffold for SAR expansion. Evidence shows that derivatives of this core achieve Aurora A inhibition at IC50 = 46 nM, while a core CH substitution (imidazo[1,2-a]pyridine) results in a complete loss of potency (IC50 > 5000 nM) [1][2]. Therefore, this compound is the validated starting point for generating novel kinase inhibitors with a defined selectivity window. Any attempt to substitute the core would invalidate comparative SAR analysis and likely fail to reproduce published potency benchmarks, delaying project timelines and wasting synthesis resources [1][2].

Neuroscience: Development of Isoform-Selective PDE10A Inhibitors for Schizophrenia Research

For CNS drug discovery programs focusing on phosphodiesterase 10A (PDE10A) as a therapeutic target for schizophrenia, this scaffold enables the synthesis of highly selective tool compounds. Data demonstrates that optimized derivatives achieve PDE10A IC50 = 4.2 nM with >500-fold selectivity over PDE4D [3]. This selectivity profile is not attainable with more generic heterocyclic amines; thus, procurement of the precise CAS number is critical for maintaining the structural features that drive isoform selectivity and for generating reliable in vivo pharmacology data [3].

Antibacterial Discovery: VirB11 ATPase Inhibitors for Gram-Negative Pathogens

In antibacterial research targeting Helicobacter pylori and other Gram-negative pathogens, the imidazo[1,2-a]pyrazine core bearing a 2-aminomethyl group provides the foundational pharmacophore for VirB11 ATPase inhibition. The lead compound derived from this scaffold exhibits an IC50 of 7 µM, whereas the 3-substituted regioisomer is essentially inactive (IC50 > 500 µM) [4]. Researchers aiming to build upon this chemical series must source the exact 2-substituted scaffold to avoid investing in a synthetic route that yields a structurally similar but biologically inert regioisomer, thereby ensuring the validity of their SAR hypotheses [4].

Assay Development: Engineering Next-Generation Bioluminescent Substrates for HTS

For core facilities and HTS laboratories developing luciferase-based assays, Imidazo[1,2-a]pyrazin-2-ylmethanamine is the key synthetic intermediate for producing advanced coelenterazine analogs. These analogs provide a >10-fold improvement in aqueous solubility (≥100 µM vs. <10 µM for native coelenterazine) and a 3- to 5-fold reduction in background signal [5]. Substituting this scaffold with a less soluble or more toxic heterocyclic building block would compromise assay robustness, reduce Z'-factor scores, and increase the rate of false positives in primary screens [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.